

A Comparative Guide to the In-Vitro and In-Vivo Metabolism of Lansoprazole

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This guide provides a comprehensive comparison of the in-vitro and in-vivo metabolism of Lansoprazole, a widely used proton pump inhibitor. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to facilitate a deeper understanding of the correlation between preclinical and clinical metabolic profiles of Lansoprazole, a critical aspect of drug development and clinical pharmacology.

Executive Summary

Lansoprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4. The main metabolic pathways are hydroxylation to 5-hydroxy lansoprazole and oxidation to lansoprazole sulfone. In-vitro studies using human liver microsomes have been instrumental in elucidating these pathways and the enzymes involved, and their findings generally show a good correlation with the metabolic patterns observed in in-vivo human studies. However, direct quantitative extrapolation from in-vitro clearance rates to in-vivo pharmacokinetic parameters should be approached with caution due to the complexities of human physiology. Genetic polymorphisms, particularly in CYP2C19, are a major factor influencing the in-vivo metabolism and clinical pharmacokinetics of Lansoprazole, a phenomenon that is also predictable from in-vitro studies.

In-Vitro vs. In-Vivo Metabolism: A Tabular Comparison



The following tables summarize key quantitative data from in-vitro and in-vivo studies on Lansoprazole metabolism.

Table 1: In-Vitro Metabolism of Lansoprazole Enantiomers in Human Liver Microsomes

Enantiomer	Metabolite	Intrinsic Clearance (CLint) (µL/min/mg protein)
R-Lansoprazole	5-hydroxy lansoprazole	13.5
S-Lansoprazole	5-hydroxy lansoprazole	57.3
R-Lansoprazole	Lansoprazole sulfone	Data not consistently reported
S-Lansoprazole	Lansoprazole sulfone	Data not consistently reported

Note: Data represents the sum of formation intrinsic clearances for both hydroxy and sulfone metabolites.

Table 2: In-Vivo Pharmacokinetics of Lansoprazole and its Metabolites in Healthy Chinese Male Volunteers (Single 30 mg Oral Dose)[1]

Analyte	Cmax (ng/mL)	Tmax (hours)	AUC0-24 (ng·h/mL)
Lansoprazole	1047 (± 344)	2.0 (± 0.7)	3388 (± 1484)
5-hydroxy lansoprazole	111.2 (± 41.8)	2.1 (± 0.8)	317.0 (± 81.2)
Lansoprazole sulfone	66.6 (± 52.9)	1.9 (± 0.8)	231.9 (± 241.7)

Table 3: In-Vivo Pharmacokinetics of Lansoprazole and its Metabolites in Healthy Chinese Subjects (Single and Multiple 30 mg Intravenous Doses)[2]

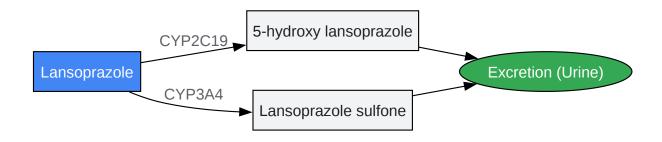


Analyte	Dose	Cmax (ng/mL)	AUC0-t (ng·h/mL)
Lansoprazole	Single	1490 (± 290)	3280 (± 2550)
Multiple	1450 (± 280)	4260 (± 3880)	
5-hydroxy lansoprazole	Single	175 (± 71)	381 (± 128)
Multiple	154 (± 56)	389 (± 111)	
Lansoprazole sulfone	Single	51.3 (± 82.9)	389 (± 1204)
Multiple	74.1 (± 158.7)	700 (± 2255)	

Metabolic Pathways and Enzymology

Lansoprazole is primarily metabolized in the liver into two major metabolites: 5-hydroxy lansoprazole and **lansoprazole sulfone**.[3] The formation of these metabolites is catalyzed by cytochrome P450 enzymes, with CYP2C19 being the principal enzyme for the 5-hydroxylation pathway and CYP3A4 being mainly responsible for the formation of **lansoprazole sulfone**.[3] In-vitro studies have demonstrated that Lansoprazole can also induce CYP1A2.

The metabolic pathway of Lansoprazole can be visualized as follows:



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Lansoprazole Metabolic Pathway

Experimental Protocols



In-Vitro Metabolic Stability Assay in Human Liver Microsomes

A representative protocol for assessing the metabolic stability of Lansoprazole in human liver microsomes is as follows:

- · Preparation of Reagents:
 - Human Liver Microsomes (HLM) are thawed on ice.
 - A stock solution of Lansoprazole is prepared in a suitable organic solvent (e.g., methanol or DMSO).
 - NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in phosphate buffer (pH 7.4).

Incubation:

- The incubation mixture is prepared in microcentrifuge tubes or a 96-well plate and contains phosphate buffer, HLM, and the Lansoprazole stock solution.
- The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).
- The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system solution.

Sampling and Termination:

- Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
- The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

Analysis:

• The terminated samples are centrifuged to precipitate the proteins.







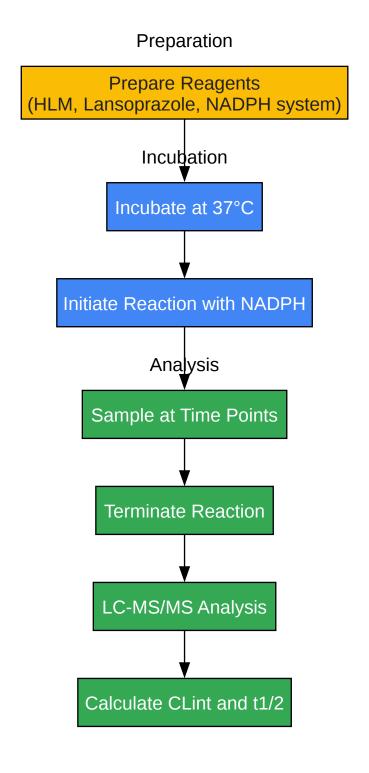
 The supernatant is collected and analyzed by a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining Lansoprazole and the formation of its metabolites.

• Data Analysis:

• The rate of disappearance of Lansoprazole is used to calculate the in-vitro half-life (t1/2) and intrinsic clearance (CLint).

The experimental workflow can be visualized as follows:





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In-Vitro Metabolism Experimental Workflow

In-Vivo Clinical Pharmacokinetic Study



A typical design for a clinical study to evaluate the pharmacokinetics of Lansoprazole in healthy human subjects is as follows:

· Study Design:

- An open-label, single-dose, crossover, or parallel-group study design is often employed.
- Healthy adult male and female volunteers are recruited after obtaining informed consent.

Drug Administration:

 A single oral dose of Lansoprazole (e.g., 30 mg capsule) is administered to the subjects after an overnight fast.

Blood Sampling:

 Serial blood samples are collected into tubes containing an anticoagulant at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

• Plasma Preparation and Storage:

 The blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -70°C) until analysis.

Bioanalytical Method:

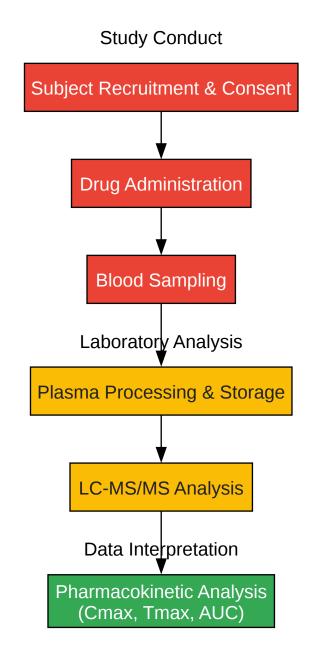
 The concentrations of Lansoprazole and its major metabolites (5-hydroxy lansoprazole and lansoprazole sulfone) in the plasma samples are determined using a validated LC-MS/MS method.

• Pharmacokinetic Analysis:

 Non-compartmental analysis is used to determine the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

The logical flow of an in-vivo pharmacokinetic study is illustrated below:





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In-Vivo Pharmacokinetic Study Workflow

Correlation and Conclusion

The in-vitro metabolism studies of Lansoprazole have proven to be highly valuable in predicting its in-vivo metabolic fate. The identification of CYP2C19 and CYP3A4 as the key metabolizing enzymes in human liver microsomes directly correlates with the observed in-vivo metabolic







profile and the significant impact of CYP2C19 genetic polymorphisms on Lansoprazole's pharmacokinetics. Individuals with reduced CYP2C19 activity (poor metabolizers) exhibit higher plasma concentrations and reduced clearance of Lansoprazole in-vivo, a finding that is consistent with the primary role of this enzyme in its metabolism as determined from in-vitro experiments.

While a direct quantitative correlation between in-vitro intrinsic clearance and in-vivo plasma clearance can be complex and is influenced by various physiological factors, the qualitative and semi-quantitative data from in-vitro systems provide a robust foundation for understanding and predicting the in-vivo metabolism of Lansoprazole. These studies are essential for guiding dose selection, anticipating potential drug-drug interactions, and explaining inter-individual variability in clinical response.

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